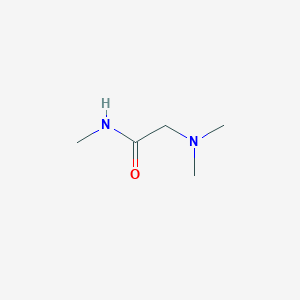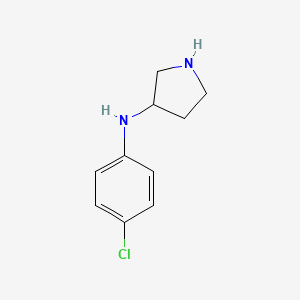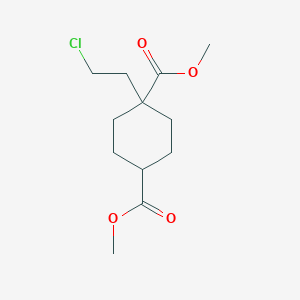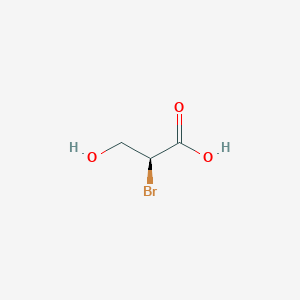
(2S)-2-bromo-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-bromo-3-hydroxypropanoic acid” is an organic compound that belongs to the class of alpha-hydroxy acids (AHAs), which are compounds that contain a hydroxy group and a carboxylic acid group . The “2S” denotes the stereochemistry of the molecule, indicating that it is the “S” (from Latin sinister, meaning left) enantiomer .
Synthesis Analysis
While specific synthesis methods for “(2S)-2-bromo-3-hydroxypropanoic acid” are not available, similar compounds are often synthesized through reactions involving carboxylic acids and halogenation agents . The hydroxy group might be introduced through a subsequent reaction .Molecular Structure Analysis
The molecule likely has a carboxylic acid group (-COOH), a bromine atom attached to the second carbon atom, and a hydroxy group (-OH) attached to the third carbon atom . The “2S” configuration suggests that the molecule is chiral, with the bromine atom, hydroxy group, and carboxylic acid group arranged in a specific three-dimensional orientation .Chemical Reactions Analysis
As an alpha-hydroxy acid, “(2S)-2-bromo-3-hydroxypropanoic acid” would likely participate in reactions typical of carboxylic acids and alcohols . These could include esterification, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-bromo-3-hydroxypropanoic acid” would likely be influenced by its carboxylic acid and hydroxy groups. It might exhibit properties such as solubility in water and polarity .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
(2S)-2-bromo-3-hydroxypropanoic acid: is a valuable chiral building block in the synthesis of various bioactive molecules. Its configuration allows for the creation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. For instance, it serves as an intermediate in the synthesis of Perindopril , an angiotensin-converting enzyme inhibitor used to treat hypertension and congestive heart failure .
Biocatalysis
The compound’s structure is conducive to biocatalytic processes, where enzymes catalyze the production of substrates. It can be part of multienzyme complexes that efficiently catalyze cascade reactions, leading to high product yields and fewer side reactions. This is particularly advantageous in the field of synthetic biology, where such complexes are engineered for various biomanufacturing applications .
Mécanisme D'action
Mode of Action
It’s known that many similar compounds interact with their targets by binding to specific enzymes or receptors, which can lead to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-bromo-3-hydroxypropanoic acid. Factors such as temperature, light, and humidity can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-bromo-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODSHQRJGRDLE-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549090 |
Source


|
| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-bromo-3-hydroxypropanoic acid | |
CAS RN |
70671-46-4 |
Source


|
| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



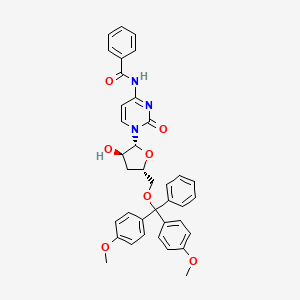
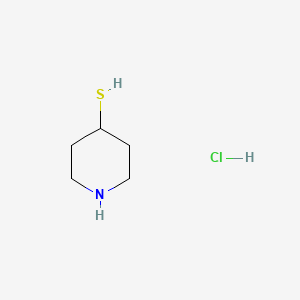
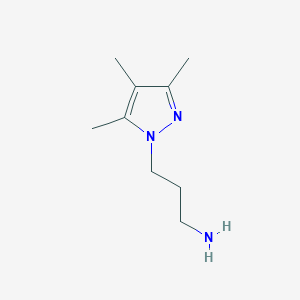

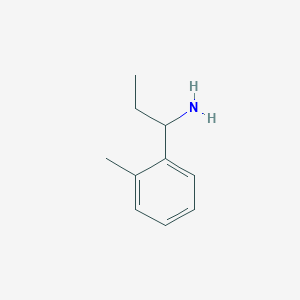
![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)

